5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring an indole moiety, a sulfur-containing diazinane ring, and a methylene bridge
Properties
IUPAC Name |
5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-17-7-8(9-4-2-3-5-11(9)17)6-10-12(18)15-14(20)16-13(10)19/h2-7H,1H3,(H2,15,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMRZVCXXHWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylene Bridge: The methylene bridge is introduced via a condensation reaction between the indole derivative and a suitable aldehyde.
Formation of the Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, useful in developing new antibiotics.
Medicine
Cancer Research: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Neuroprotection: Potential neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism by which 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid, indole-3-carbinol.
Diazinane Derivatives: Compounds containing the diazinane ring, such as certain thiourea derivatives.
Uniqueness
Structural Complexity: The combination of an indole moiety with a sulfur-containing diazinane ring and a methylene bridge is unique.
Biological Activity: Its potential to interact with multiple biological targets sets it apart from simpler indole or diazinane derivatives.
This detailed article provides a comprehensive overview of 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
